molecular formula C17H19N2O+ B11686016 2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium

2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium

Cat. No.: B11686016
M. Wt: 267.34 g/mol
InChI Key: KQUWZRTXENOULQ-UHFFFAOYSA-N
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Description

2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium is an organic compound that belongs to the class of pyridinium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with an ethenyl linkage and acetyl(phenyl)amino substituent, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an alkylating agent such as ethyl iodide.

    Introduction of the Ethenyl Linkage: The ethenyl group can be introduced via a Heck reaction, where the pyridinium compound reacts with a vinyl halide in the presence of a palladium catalyst.

    Acetylation and Amination: The final step involves the acetylation of aniline to form acetyl(phenyl)amine, which is then coupled with the ethenyl-pyridinium intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridinium core, converting it to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl(phenyl)amino group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, ketones, or aldehydes.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or dyes.

Mechanism of Action

The mechanism of action of 2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium involves its interaction with specific molecular targets. The ethenyl linkage and acetyl(phenyl)amino group may facilitate binding to enzymes or receptors, modulating their activity. The pyridinium core can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-(2-hydroxyethyl)pyridinium: Similar pyridinium core with a hydroxyethyl substituent.

    2-{(E)-2-[benzyl(phenyl)amino]ethenyl}-1-ethylpyridinium: Similar structure with a benzyl(phenyl)amino group instead of acetyl(phenyl)amino.

Uniqueness

2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N2O+

Molecular Weight

267.34 g/mol

IUPAC Name

N-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N-phenylacetamide

InChI

InChI=1S/C17H19N2O/c1-3-18-13-8-7-9-16(18)12-14-19(15(2)20)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3/q+1

InChI Key

KQUWZRTXENOULQ-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/N(C2=CC=CC=C2)C(=O)C

Canonical SMILES

CC[N+]1=CC=CC=C1C=CN(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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